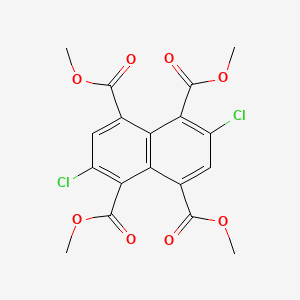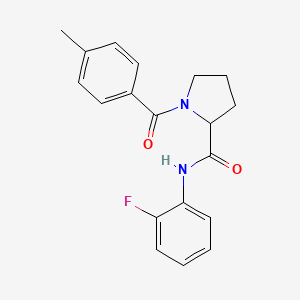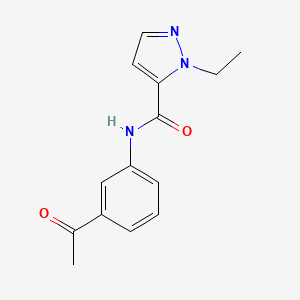
tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate (TDN) is a synthetic compound that has gained increasing attention in the scientific community due to its potential application in various fields. TDN is a naphthalenetetracarboxylate derivative that has been synthesized through a multi-step reaction involving the condensation of 2,6-dichloroterephthalic acid with tetramethyl-1,3-propanediamine.
Mecanismo De Acción
The mechanism of action of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism. tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been shown to induce apoptosis in cancer cells by disrupting cellular metabolism and inhibiting key enzymes involved in cell proliferation. tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate is its rigid and planar structure, which makes it an ideal building block for the synthesis of MOFs. tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has also been shown to exhibit high catalytic activity in various reactions, which makes it a promising candidate for use in catalysis. However, the synthesis of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate is a complex process that requires careful control of reaction conditions, which can be a limitation for its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate. One potential direction is the synthesis of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate derivatives with improved properties, such as increased catalytic activity or enhanced anti-cancer activity. Another potential direction is the investigation of the mechanism of action of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate, which could lead to the development of new drugs or therapeutic agents. Finally, the use of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate in the synthesis of new materials with unique properties could lead to the development of new technologies and applications.
Métodos De Síntesis
The synthesis of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate involves a multi-step reaction that starts with the condensation of 2,6-dichloroterephthalic acid with tetramethyl-1,3-propanediamine. The resulting intermediate is then subjected to further reactions involving the use of acetic anhydride and acetic acid to yield tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate. The synthesis of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate is a complex process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been extensively studied for its potential application in various fields, including material science, catalysis, and biomedical research. In material science, tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its rigid and planar structure. In catalysis, tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been shown to exhibit high catalytic activity in various reactions, including Suzuki coupling and Heck reactions. In biomedical research, tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been investigated for its potential as an anti-cancer agent and as a probe for imaging of cellular structures.
Propiedades
IUPAC Name |
tetramethyl 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O8/c1-25-15(21)7-5-9(19)14(18(24)28-4)12-8(16(22)26-2)6-10(20)13(11(7)12)17(23)27-3/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHNHZYGJIEKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1C(=C(C=C2C(=O)OC)Cl)C(=O)OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6049061.png)


![2-[(4-ethoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6049087.png)
![7-(4-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049112.png)
![N-[1-(4-ethoxyphenyl)-1-methylethyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6049122.png)

![4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid](/img/structure/B6049128.png)
![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049137.png)
![5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6049141.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)